2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3S/c17-12-1-4-15(18)14(9-12)16(21)19-10-11-5-7-20(8-6-11)24(22,23)13-2-3-13/h1,4,9,11,13H,2-3,5-8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMSZXJEJVFAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting cyclopropylsulfonyl chloride with piperidine under basic conditions.
Attachment of the Benzamide Group: The piperidine intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with piperidine-containing molecules, such as DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole), which were identified as synergists for carbapenem antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: The target compound’s cyclopropylsulfonyl group distinguishes it from DMPI and CDFII, which feature 2,3-dimethylbenzyl substitutions on the piperidine nitrogen. This sulfonyl group may enhance metabolic stability and solubility compared to the benzyl groups in DMPI/CDFII .
Biological Implications :
- DMPI and CDFII exhibit synergistic activity with carbapenems against MRSA, suggesting that piperidine-containing compounds can potentiate existing antibiotics . The target compound’s dichlorobenzamide moiety may confer distinct antibacterial or antiviral properties, though experimental validation is required.
- The chlorine atoms in the target compound could enhance membrane permeability or target affinity relative to the fluoro and methyl groups in CDFII/DMPI.
Physicochemical Properties :
- The sulfonyl group in the target compound likely improves aqueous solubility compared to the lipophilic indole/benzyl groups in DMPI/CDFII, which may limit their bioavailability .
- Higher molecular weight (~415 vs. ~449–483 g/mol) suggests the target compound may face challenges in blood-brain barrier penetration if intended for CNS applications.
Biological Activity
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNOS
- Molecular Weight : 359.29 g/mol
The presence of the dichloro and cyclopropylsulfonyl groups contributes to its biological activity, particularly in modulating receptor interactions.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research indicates that this compound may act as a modulator of the central nervous system (CNS), potentially influencing pathways associated with anxiety and depression.
Key Mechanisms:
- Calcium Channel Modulation : Similar compounds have been shown to affect calcium channel activity, which is crucial for neurotransmitter release and neuronal excitability .
- Dopaminergic Activity : The structural similarity to known dopaminergic agents suggests potential efficacy in conditions like schizophrenia and Parkinson's disease.
Biological Activity Data
A summary of biological assays conducted on this compound is presented in the following table:
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antidepressant Effects : In a study involving mouse models, administration of this compound resulted in significant reductions in immobility during forced swim tests, indicating potential antidepressant-like effects .
- Calcium Channel Blockade : Another investigation demonstrated that this compound effectively inhibited T-type calcium channels in neuroblastoma cells, suggesting a mechanism by which it may exert neuroprotective effects .
- Antitumor Activity : The compound has shown promising results against various cancer cell lines, particularly HCT116 colorectal cancer cells, with an IC50 value indicating significant cytotoxicity .
Q & A
Q. What are the key synthetic routes for 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-4-ylmethyl core. For example:
- Step 1: Sulfonylation of piperidine-4-ylmethylamine with cyclopropylsulfonyl chloride under anhydrous conditions (e.g., DCM solvent, triethylamine base) to form 1-(cyclopropylsulfonyl)piperidin-4-ylmethylamine .
- Step 2: Coupling with 2,5-dichlorobenzoyl chloride via amide bond formation, using coupling agents like EDC/HOBt in DMF .
- Characterization: Confirm intermediate purity via HPLC (>95%) and structural identity via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclopropane protons at δ 0.8–1.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the compound’s potential biological activity in preliminary assays?
- Antimicrobial screening: Use broth microdilution assays (e.g., MIC determination against S. aureus and E. coli) with compound concentrations ranging from 0.1–100 µM .
- Cytotoxicity testing: Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, ensuring comparisons with positive controls like doxorubicin .
- Targeted assays: If structural analogs (e.g., oxadiazole-containing benzamides) show kinase inhibition, use in vitro kinase profiling (e.g., EGFR, VEGFR2) .
Q. What analytical techniques are critical for purity and stability evaluation?
- Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
- Solubility: Measure equilibrium solubility in PBS (pH 7.4) and DMSO using nephelometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- DoE approach: Use a Box-Behnken design to vary parameters: temperature (20–60°C), solvent (DMF vs. THF), and coupling agent stoichiometry (1.2–2.0 eq) .
- By-product analysis: Identify side products (e.g., over-sulfonylated intermediates) via LC-MS/MS and adjust reaction time or base strength (e.g., switch from TEA to DBU) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- SAR studies: Compare substituent effects (e.g., dichloro vs. methoxy groups) on bioactivity using a panel of 10–15 analogs .
- Computational docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity differences in target proteins (e.g., PARP1) .
- Metabolite profiling: Use LC-HRMS to identify active metabolites in cell lysates, which may explain discrepancies between in vitro and in vivo results .
Q. How can environmental fate and degradation pathways be studied?
Q. What methodologies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay): Treat cells with the compound (10 µM), lyse, heat (37–65°C), and analyze target protein stability via Western blot .
- SPR (Surface Plasmon Resonance): Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (ka/kd) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
